1-(Benzyloxy)-2-methyl-4-vinylbenzene
Description
1-(Benzyloxy)-2-methyl-4-vinylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a methyl group (-CH₃) at position 2, and a vinyl group (-CH=CH₂) at position 2. This compound belongs to a class of aromatic ethers and alkenes, where the benzyloxy group acts as a protective moiety for phenolic hydroxyl groups in synthetic chemistry . The vinyl substituent introduces reactivity for polymerization or further functionalization, making it valuable in materials science and pharmaceutical intermediates .
Properties
IUPAC Name |
4-ethenyl-2-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGILMLLLUMQFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-methyl-4-vinylphenol using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-methyl-4-vinylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the vinyl group yields ethyl-substituted benzene derivatives.
- Substitution reactions yield various halogenated or alkylated benzene derivatives .
Scientific Research Applications
1-(Benzyloxy)-2-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methyl-4-vinylbenzene depends on its application:
In chemical reactions: The benzyloxy group can act as a leaving group in substitution reactions, while the vinyl group can participate in polymerization.
In biological systems: The compound may interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
Vinyl vs. Nitrovinyl Groups
- 1-(Benzyloxy)-2-methyl-4-vinylbenzene: The vinyl group enables polymerization (e.g., via radical or cationic mechanisms) and addition reactions (e.g., hydrohalogenation). This contrasts with 1-Methoxy-4-(2-nitrovinyl)benzene (), where the electron-withdrawing nitro group (-NO₂) reduces electrophilic substitution reactivity but enhances participation in Michael additions or cycloadditions .
- Nitrovinyl derivatives (e.g., ) are often intermediates in pharmaceuticals due to their ability to undergo reduction to amines or serve as electrophiles in C-C bond formation .
Benzyloxy as a Protecting Group
- The benzyloxy group in 1-(Benzyloxy)-2-methyl-4-vinylbenzene is stable under basic and mildly acidic conditions, similar to 4-Benzyloxy-2-bromo-1-methoxybenzene (). Both compounds require hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for deprotection .
Halogen-Substituted Derivatives
- Bromo and iodo analogs (e.g., ) exhibit distinct reactivity. Bromo groups (C-Br) participate in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodo derivatives (C-I) are more reactive in Ullmann or nucleophilic aromatic substitution . The absence of halogens in the target compound limits its utility in such reactions but enhances stability.
Stability and Handling
- The benzyloxy group enhances solubility in organic solvents (e.g., acetone, DCM), similar to 4-Methoxy Benzyl Alcohol derivatives (). However, the vinyl group may necessitate storage under inert atmospheres to prevent premature polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
